Pyrimidine, 4-(dimethylamino)-2-(4-piperonyl-1-piperazinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine, 4-(dimethylamino)-2-(4-piperonyl-1-piperazinyl)- is a complex organic compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 4-(dimethylamino)-2-(4-piperonyl-1-piperazinyl)- typically involves multi-step organic reactions. The process may start with the formation of the pyrimidine core, followed by the introduction of the dimethylamino group and the piperonyl-piperazinyl moiety. Common reagents and catalysts used in these reactions include:
Starting Materials: Pyrimidine derivatives, dimethylamine, piperonyl chloride, piperazine.
Catalysts: Acid or base catalysts, such as hydrochloric acid or sodium hydroxide.
Solvents: Organic solvents like dichloromethane, ethanol, or acetonitrile.
Reaction Conditions: Controlled temperature and pressure, typically under reflux or in a sealed reaction vessel.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 4-(dimethylamino)-2-(4-piperonyl-1-piperazinyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Pyrimidine, 4-(dimethylamino)-2-(4-piperonyl-1-piperazinyl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds with similar pyrimidine cores but different functional groups.
Piperazine Derivatives: Molecules containing the piperazine ring with various substituents.
Dimethylamino Compounds: Chemicals featuring the dimethylamino group attached to different cores.
Uniqueness
Pyrimidine, 4-(dimethylamino)-2-(4-piperonyl-1-piperazinyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Conclusion
Pyrimidine, 4-(dimethylamino)-2-(4-piperonyl-1-piperazinyl)- is a complex and versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it an interesting subject for further research and development.
Properties
CAS No. |
3601-75-0 |
---|---|
Molecular Formula |
C18H23N5O2 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C18H23N5O2/c1-21(2)17-5-6-19-18(20-17)23-9-7-22(8-10-23)12-14-3-4-15-16(11-14)25-13-24-15/h3-6,11H,7-10,12-13H2,1-2H3 |
InChI Key |
GSIGSEWURAOXMU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.